molecular formula C12H15N3O2S B2529859 2-[(2-ethoxyethyl)sulfanyl]-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896317-28-5

2-[(2-ethoxyethyl)sulfanyl]-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2529859
CAS No.: 896317-28-5
M. Wt: 265.33
InChI Key: LBAXOOVRJJNWJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-ethoxyethyl)sulfanyl]-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of pyridotriazines This compound is characterized by its unique structure, which includes a pyrido[1,2-a][1,3,5]triazin-4-one core with an ethoxyethylsulfanyl substituent at the 2-position and a methyl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-ethoxyethyl)sulfanyl]-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrido[1,2-a][1,3,5]triazin-4-one core. This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and cyanuric chloride.

    Substitution Reactions: The ethoxyethylsulfanyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the pyridotriazine core with 2-chloroethyl ethyl sulfide in the presence of a base such as potassium carbonate.

    Methylation: The methyl group at the 7-position can be introduced through a methylation reaction using methyl iodide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2-ethoxyethyl)sulfanyl]-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups using appropriate nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Potassium carbonate, sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Compounds with different alkyl or aryl groups replacing the ethoxyethyl group.

Scientific Research Applications

2-[(2-ethoxyethyl)sulfanyl]-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and antiviral agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies to understand the mechanisms of action of heterocyclic compounds and their interactions with enzymes and receptors.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-[(2-ethoxyethyl)sulfanyl]-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets such as enzymes and receptors. The ethoxyethylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, while the pyridotriazine core can interact with active sites of enzymes, inhibiting their activity. This can lead to the disruption of essential biological processes in microbial or cancer cells, resulting in their death or inhibition of growth.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-(2-ethoxyethylsulfanyl)-7-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-3-17-6-7-18-11-13-10-5-4-9(2)8-15(10)12(16)14-11/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAXOOVRJJNWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCSC1=NC(=O)N2C=C(C=CC2=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.